

Methomyl-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methomyl-d3*

Cat. No.: *B1147697*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Methomyl-d3**, a deuterated isotopologue of the carbamate insecticide methomyl. It is primarily utilized as an internal standard for the precise quantification of methomyl in various matrices using mass spectrometry-based methods.^[1] This document covers its chemical and physical properties, its biological mechanism of action, and detailed experimental protocols for its application in analytical toxicology and environmental monitoring.

Core Properties and Specifications

Methomyl-d3 shares a nearly identical chemical structure with methomyl, with the key difference being the substitution of three hydrogen atoms with deuterium on the methylamino group. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the non-labeled methomyl in mass spectrometric analysis, while maintaining very similar physicochemical properties and chromatographic retention times.

Physicochemical Properties

The following tables summarize the key physicochemical properties of **Methomyl-d3** and its non-deuterated analogue, Methomyl.

Property	Methomyl-d3	Reference
CAS Number	1398109-07-3	[1]
Chemical Formula	C ₅ H ₇ D ₃ N ₂ O ₂ S	[1]
Molecular Weight	165.2 g/mol	[1]
Appearance	Solid	[1]
Purity	≥98% (Methomyl), ≥99% deuterated forms (d ₁ -d ₃)	
Solubility	Slightly soluble in chloroform and methanol.	[1]
Storage	-20°C	[1]
Stability	≥ 4 years	[1]

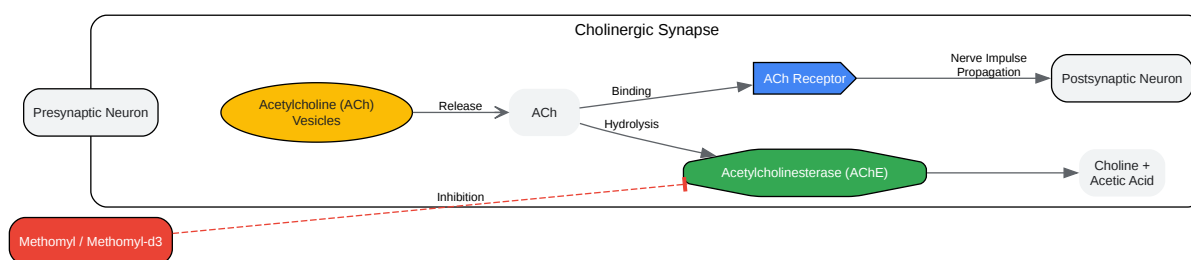
Property	Methomyl	Reference
CAS Number	16752-77-5	
Chemical Formula	C ₅ H ₁₀ N ₂ O ₂ S	
Molecular Weight	162.21 g/mol	
Appearance	White crystalline solid with a slight sulfurous odor.	[2]
Melting Point	77°C	[2]
Boiling Point	Decomposes before boiling.	
Water Solubility	54.7 g/L (54,700 mg/L) at 25°C.	[2]
Solubility in Organic Solvents	Toluene: 30 g/L, Isopropanol: 220 g/L, Ethanol: 420 g/L, Acetone: 720 g/L, Methanol: 1000 g/L.	
Octanol-Water Partition Coefficient (Kow)	1.24	[2]
Vapor Pressure	0.72 mPa at 25°C.	[2]
Henry's Law Constant	2.1 × 10 ⁻¹¹ atm-m ³ /mole	

Mechanism of Action: Cholinesterase Inhibition

Methomyl, and by extension **Methomyl-d3**, exerts its biological effect through the inhibition of the enzyme acetylcholinesterase (AChE).[2][3][4][5] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve signal at the cholinergic synapse.

By inhibiting AChE, methomyl causes an accumulation of ACh in the synaptic cleft.[3][4] This leads to overstimulation of cholinergic receptors, resulting in a state of constant nerve impulse transmission. In insects, this manifests as hyperactivity, followed by paralysis and ultimately

death.[3] In mammals, acute exposure can lead to a cholinergic crisis with symptoms including salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, convulsions, and respiratory failure.[2][4] The inhibition of AChE by carbamates like methomyl is reversible, and recovery can be rapid if the exposure is not lethal.[2]



[Click to download full resolution via product page](#)

Mechanism of Cholinesterase Inhibition by Methomyl.

Experimental Protocols

Methomyl-d3 is the internal standard of choice for the quantitative analysis of methomyl in complex matrices such as food, environmental samples, and biological tissues. The following is a generalized protocol for the analysis of methomyl using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and **Methomyl-d3** as an internal standard.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.[6]

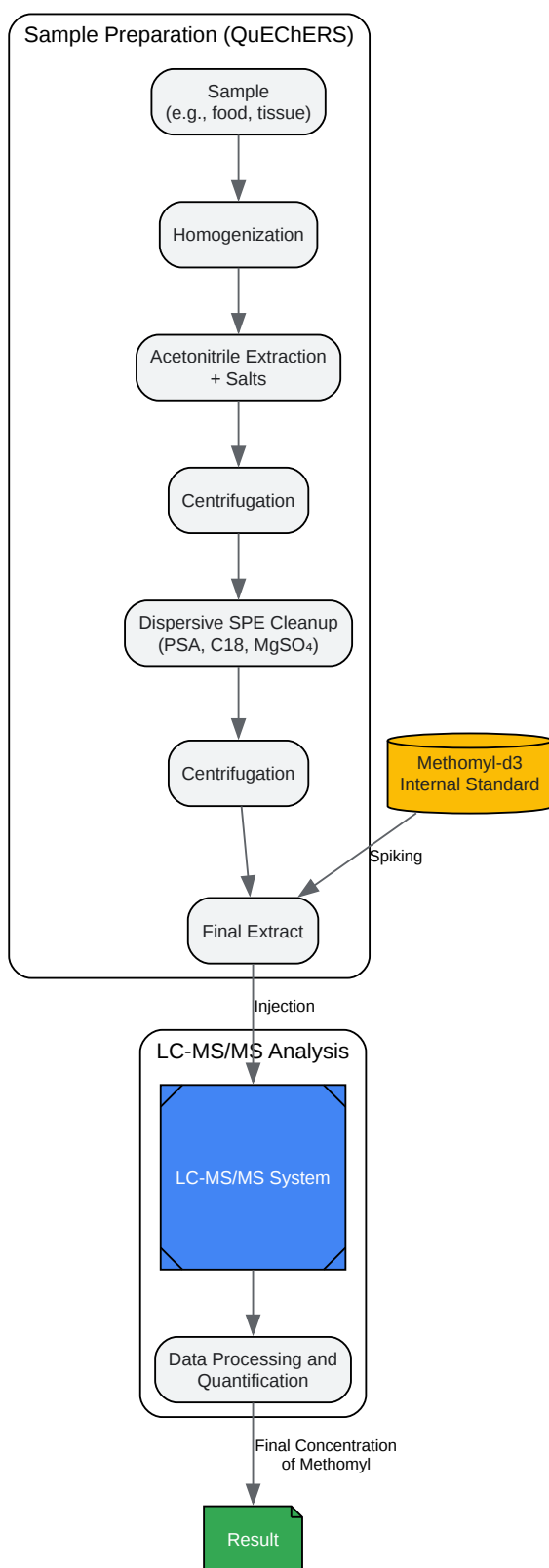
- Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, or tissue) with an appropriate amount of water.
- Extraction:

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add a salt mixture (e.g., 4 g MgSO_4 , 1 g NaCl , 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
- Shake vigorously for 1 minute.
- Centrifuge at ≥ 3000 rcf for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot (e.g., 6 mL) of the acetonitrile supernatant to a 15 mL centrifuge tube containing a d-SPE cleanup sorbent (e.g., 900 mg MgSO_4 , 150 mg primary secondary amine (PSA), 150 mg C18).
 - Vortex for 30 seconds.
 - Centrifuge at ≥ 3000 rcf for 5 minutes.
- Final Extract Preparation:
 - Take an aliquot of the cleaned-up supernatant and fortify it with a known concentration of **Methomyl-d3** internal standard solution.
 - The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

- Chromatographic Conditions (Example):
 - LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
 - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm particle size).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 5-10 μ L.
- Mass Spectrometry Conditions (Example):
 - Mass Spectrometer: Triple quadrupole mass spectrometer.
 - Ionization Source: Electrospray Ionization (ESI), positive mode.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Methomyl: Precursor ion (m/z) \rightarrow Product ion (m/z) (e.g., 163.1 \rightarrow 88.1).
 - **Methomyl-d3**: Precursor ion (m/z) \rightarrow Product ion (m/z) (e.g., 166.1 \rightarrow 91.1).
- Quantification:
 - A calibration curve is constructed by plotting the ratio of the peak area of methomyl to the peak area of **Methomyl-d3** against the concentration of methomyl standards.
 - The concentration of methomyl in the unknown samples is then determined from this calibration curve.



[Click to download full resolution via product page](#)

Workflow for Quantitative Analysis of Methomyl.

Conclusion

Methomyl-d3 is an indispensable tool for the accurate and reliable quantification of methomyl in a variety of matrices. Its use as an internal standard in conjunction with modern analytical techniques like LC-MS/MS allows for the mitigation of matrix effects and ensures high-quality data in research, regulatory monitoring, and clinical toxicology. Understanding its properties and the underlying analytical principles is crucial for its effective application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. Methomyl (EHC 178, 1996) [inchem.org]
- 3. pomais.com [pomais.com]
- 4. studenttheses.uu.nl [studenttheses.uu.nl]
- 5. Methomyl (Ref: OMS 1196) [sitem.herts.ac.uk]
- 6. Determination of Methomyl Residue in Tobacco Samples by Heart-Cutting Two-Dimensional Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methomyl-d3: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1147697#methomyl-d3-cas-number-and-properties\]](https://www.benchchem.com/product/b1147697#methomyl-d3-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com